molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

3-Cyanophenylboronic acid

Cat. No. B130453
M. Wt: 146.94 g/mol
InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N
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Description

3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BNO2 and a molecular weight of 146.94 g/mol . It is also known by other synonyms such as (m-Cyanophenyl)boronic acid and 3-Cyanobenzeneboronic acid .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .


Molecular Structure Analysis

The mean plane of the –B(OH)2 group in 3-Cyanophenylboronic acid is twisted by 21.28 (6)° relative to the cyanophenyl ring mean plane . In the crystal, molecules are linked by O—H O and O—H N hydrogen bonds, forming chains propagating along the [101] direction .


Chemical Reactions Analysis

3-Cyanophenylboronic acid can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones . It can also be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .


Physical And Chemical Properties Analysis

3-Cyanophenylboronic acid has a melting point of 298 °C (dec.) (lit.) . Its SMILES string is OB(O)c1cccc(c1)C#N and its InChI is 1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H .

Scientific Research Applications

Rhodium-Catalyzed Annulation Reactions

3-Cyanophenylboronic acid is utilized in [3 + 2] annulation reactions with alkynes or alkenes, producing substituted indenones or indanones. This process involves intramolecular nucleophilic addition, showing the versatility of 3-cyanophenylboronic acid in organic synthesis (Miura & Murakami, 2005).

Molecular Complex Formation

Research on 4-cyanophenylboronic acid, closely related to 3-cyanophenylboronic acid, demonstrates its ability to form molecular complexes with N-donor compounds. These complexes exhibit significant intermolecular interactions and have implications for crystallography and material science (TalwelkarShimpi et al., 2017).

Iridium-Catalyzed Annulation

In a similar context, 3-cyanophenylboronic acid derivatives are employed in iridium-catalyzed [3 + 2] annulation of 1,3-dienes, producing high yields of indanol derivatives. This highlights its role in creating complex organic molecules (Nishimura et al., 2007).

Tumor Targeting and Penetration

3-Cyanophenylboronic acid-modified nanoparticles have been explored for tumor-targeted drug delivery. These nanoparticles demonstrate enhanced tumor homing activity, accumulation, and antitumor effect (Wang et al., 2016).

Specific Capture of Glycoproteins

Functionalization of materials, like detonation nanodiamond, with derivatives of 3-cyanophenylboronic acid, such as aminophenylboronic acid, shows effective capture of glycoproteins from protein mixtures. This has applications in proteomics research (Yeap et al., 2008).

Biosynthesis of Chemicals from CO2

Research involving derivatives of 3-cyanophenylboronic acid in cyanobacteria shows the potential for biosynthesizing chemicals like 3-hydroxypropionic acid directly from CO2. This is significant for sustainable chemical production (Wang et al., 2016).

Safety And Hazards

3-Cyanophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3-Cyanophenylboronic acid has critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis . It is expected to continue playing a significant role in these fields and more research is likely to be conducted to explore its potential uses.

properties

IUPAC Name

(3-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHWPLGGBLUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370216
Record name 3-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenylboronic acid

CAS RN

150255-96-2
Record name 3-Cyanophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150255-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 3-bromobenzonitrile was dissolved in 100 ml of dry THF and, under a nitrogen atmosphere, 37.6 ml of triisopropoxyborane was added. This solution was cooled to −78° C., and 98.3 ml of 1.6M n-butyllithium hexane solution was dropped for 30 min. with stirring. After stirring at room temperature for 30 min., it was cooled to 0° C., 220 ml of 4M sulfuric acid was added. This solution was refluxed with heating overnight, and then cooled to 0° C. again. 340 ml of 5M sodium hydroxide was added, and extracted with 200 ml of diethyl ether. The aqueous layer was removed, and 6M hydrochloric acid was added until the pH was 2. It was extracted twice with 300 ml of ethyl acetate, dried with magnesium sulfate, and then the solvent was removed. The resulting crude product was recrystallized from DMF-water to produce 11.6 g (72%) of the title compound as acicular light-yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Name
n-butyllithium hexane
Quantity
98.3 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
Quantity
340 mL
Type
reactant
Reaction Step Five
Yield
72%

Synthesis routes and methods II

Procedure details

In a three-necked flask with a capacity 3 liters, 123.4 g of the 3-formylphenylboronic acid prepared in Production Example 2, 68.6 g of hydroxylamine hydrochloride, 1050 ml of formic acid and 112.1 g of sodium formate are placed and mixed with each other. The resultant mixture liquid was heated for 8 hours while refluxing. The resultant reaction mixture liquid was left to stand in the ambient atmosphere for one night. Thereafter, in the case where a precipitate was generated in the reaction mixture liquid, this mixture liquid was agitated while cooling with ice and, in the case where no precipitate was generated in the reaction mixture liquid, the mixture liquid was mixed with a small amount of precipitation seed particles and agitated. From the resultant reaction mixture liquid, the solid precipitate was collected, by filtration and dried. The target compound, 3-cyanophenylboronic acid was obtained in an amount of 82.0 g. The yield thereof was 68%. The results of the 1H-NMR measurement of the target compound (200 MHz, δ ppm, CDCl3) were shown below.
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
112.1 g
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reactant
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1050 mL
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Synthesis routes and methods III

Procedure details

3-Bromobenzonitrile (3.6 g, 20 mmol) in anhydrous THF (100 ml) is treated with triisopropyl borate (13 ml, 56 mmol) followed by 1.6 M butyllithium in hexane (14 ml, 22 mmol) over 15 min. at −78° C. The reaction is stirred at −78° C. for 45 min . then warmed to room temperature over 60 min. The reaction mixture is poured into 40 ml 2 N HCl and the precipitated solid is collected . The filter cake is washed with water (3×) and methylene chloride (3×) to yield 3-cyanophenyl boronic acid (2.3 g, 15.6 mmol). 1H NMR (CDCl3, 300 MHz) δ 8.4 (br, 2H), 8.13 (s, 1H), 8.07 (d, 1H), 7.85 (d, 1H), 7.55 (t, 1H). EI MS M+ 147.
Quantity
3.6 g
Type
reactant
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Quantity
13 mL
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reactant
Reaction Step One
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100 mL
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solvent
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14 mL
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40 mL
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Synthesis routes and methods IV

Procedure details

20 g of 3-bromobenzonitrile was dissolved in 100 ml of dry THF, and then mixed with 37.6 ml of triisopropoxyborane in the atmosphere of nitrogen. The solution was cooled at −78° C., and then 98.3 ml of a 1.6M n-butyl lithium hexane solution was dropwisely added to the cooled solution for about 30 minutes with stirring. The mixture was stirred at room temperature for 30 minutes, cooled at 0° C. and mixed with 220 ml of 4M sulfuric acid. The solution was heated and refluxed overnight, again cooled at 0° C., mixed with 340 ml of a 5M aqueous solution of sodium hydroxide, and then extracted with 200 ml of diethyl ether. The aqueous phase was separated, mixed with 6M hydrochloric acid until to give pH 2, and then twice extracted with 300 ml of ethyl acetate. The obtained ethyl acetate layer was dried over MgSO4, and the solvent was distilled away. The obtained crude product was recrystallized from DMF-water to obtain 11.6 g (72%) of the title compound as needle-like pale yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Name
n-butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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220 mL
Type
reactant
Reaction Step Four
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Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
72%

Synthesis routes and methods V

Procedure details

In 100 ml of anhydrous tetrahydrofuran, was dissolved 20 g of 3-bromobenzonitrile. To the resulting solution, was added 37.6 ml of triisopropoxyborane under a nitrogen atmosphere. The formed solution was cooled to −78° C., and 98.3 ml of a 1.6 M solution of n-butyllithium in hexane was dropped thereinto under stirring for about 30 minutes. After stirring the resulting mixture at room temperature for 30 minutes, the mixture was then cooled to 0° C., and 220 ml of a 4 M sulfuric acid was added. The prepared solution was refluxed overnight and subsequently recooled to 0C. To the cooled solution, was added 340 ml of a 5 M aqueous solution of sodium hydroxide. The resulting solution was extracted with 200 ml of diethyl ether, and an aqueous layer was separated. To the aqueous layer, was added a 6 M hydrochloric acid until pH attained 2. The resulting mixture was extracted with 300 ml of ethyl acetate twice. The extract was dried over magnesium sulfate, and the solvent was then evaporated. The resulting crude product was recrystallized from dimethylformamide-water to provide 11.6 g (72%) of the title compound as a needlelike light-yellow crystal.
Quantity
37.6 mL
Type
reactant
Reaction Step One
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Name
solution
Quantity
0 (± 1) mol
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Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyanophenylboronic acid
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Citations

For This Compound
149
Citations
AJ Cárdenas-Valenzuela… - Acta Crystallographica …, 2018 - scripts.iucr.org
… 3-Cyanophenylboronic acid and the solvent used in this work are commercially available … For single-crystal growth, a solution of 3-cyanophenylboronic acid (0.050 g) in 5 ml of ethanol …
Number of citations: 6 scripts.iucr.org
G UĞURLU - 2023 - researchsquare.com
… In the present study, Conformational analysis of 3-cyanophenylboronic acid (3-CyBA) molecule have been carried by calculating potential energy surface (PES) as a function of two …
Number of citations: 2 www.researchsquare.com
AM Mfuh, BD Schneider, W Cruces, OV Larionov - nature protocols, 2017 - nature.com
… Steps 1–17 are for the synthesis of 3-cyanophenylboronic acid (1), whereas Steps 18–26 are for the synthesis of 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (3). …
Number of citations: 29 www.nature.com
WWKR Mederski, M Lefort, M Germann, D Kux - Tetrahedron, 1999 - Elsevier
… At the outset of our studies we compared the alkylation of carbostyril derivative 4 and the benzyl bromide 2 with the arylation of 4 and 3-cyanophenylboronic acid (Scheme 1). The O-…
Number of citations: 143 www.sciencedirect.com
I Vints, J Gatenyo, S Rozen - The Journal of Organic Chemistry, 2013 - ACS Publications
… Compound 3i was also obtained from the reaction of 3-cyanophenylboronic acid (1n) (0.35 g, 2.4 mmol) as described above using 3.5 molar equiv of AcOF solution. A colorless liquid (…
Number of citations: 14 pubs.acs.org
AC Negrete-Raymond, B Weder… - Applied and …, 2003 - Am Soc Microbiol
… The phenolic products from 3-cyanophenylboronic acid and 3-nitrophenylboronic acid were … 3-Cyanophenylboronic acid yielded only 3-cyanophenol. These data show that the ring …
Number of citations: 36 journals.asm.org
GA Grasa, AC Hillier, SP Nolan - Organic Letters, 2001 - ACS Publications
… Attempts to couple 4-bromotoluene with meta-substituted aryl boronic acids such as 3-cyanophenylboronic acid or 3-methoxyphenylboronic acid resulted in low yields. The lower …
Number of citations: 308 pubs.acs.org
LG Meimetis, JCT Carlson, RJ Giedt… - Angewandte …, 2014 - Wiley Online Library
… To this end, 1 was brominated using the reagent N-bromosuccinimide, followed by a Suzuki coupling with 3-cyanophenylboronic acid in the presence of the catalyst [Pd(OAc) 2 (PPh 3 ) …
Number of citations: 233 onlinelibrary.wiley.com
JH Lee, I Kim - The Journal of Organic Chemistry, 2013 - ACS Publications
… Thus, direct Suzuki–Miyaura coupling of the triflate 6c with 3-cyanophenylboronic acid without further purification was attempted after the formation of 6c was confirmed by TLC, but the …
Number of citations: 82 pubs.acs.org
S Wang, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2015 - Elsevier
… A moderate yield was gotten when 3-cyanophenylboronic acid or 4-cyanophenylboronic acid was employed under the optimized reaction condition (3o, 3p). Under the same reaction …
Number of citations: 25 www.sciencedirect.com

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